molecular formula C12H10N2O4 B3022573 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-05-8

1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B3022573
M. Wt: 246.22 g/mol
InChI Key: IWNJMRJOVNSYHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not detailed in the provided papers, similar compounds have been synthesized through nucleophilic substitution reactions. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as an electrophile in reactions with various nucleophiles to produce trisubstituted indole derivatives . This suggests that a similar approach could potentially be used for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be influenced by substituents. In the case of 3-methoxypyrrole-2-carbaldehyde, the pyrrole ring shows little distortion due to the electronic properties of the substituents . This implies that the molecular structure of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde would likely be stable, with the substituents having a minimal effect on the pyrrole ring's planarity.

Chemical Reactions Analysis

Pyrrole-2-carbaldehydes are known to participate in various chemical reactions. For instance, they can react with nitroethylenes to form 5,6-dihydroindolizines or indolizines, depending on the reaction conditions . This indicates that the aldehyde group on the pyrrole ring is reactive and can be involved in condensation reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be inferred from related compounds. For example, the presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups would affect the compound's reactivity and possibly its solubility and melting point. The crystal structure of a related compound, 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, has been analyzed, indicating that substituents can influence the overall conformation of the molecule .

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses.


Future Directions

This involves predicting or suggesting future research directions. For example, if the compound shows promising biological activity, it could be further studied for potential therapeutic applications.


properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-12-7-9(14(16)17)4-5-11(12)13-6-2-3-10(13)8-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNJMRJOVNSYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401206605
Record name 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

383136-05-8
Record name 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383136-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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